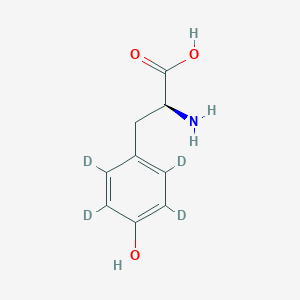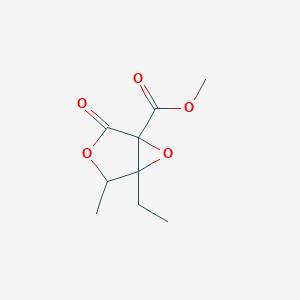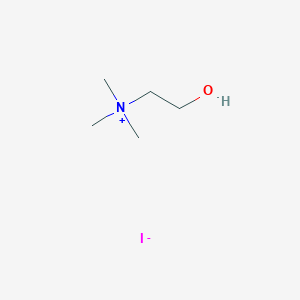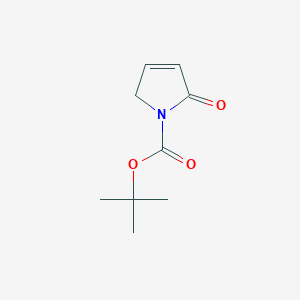
L-酪氨酸 D4
描述
It has a linear formula of 4-(HO)C6D4CH2CH(NH2)CO2H and a molecular weight of 185.21 . This compound is characterized by the presence of deuterium atoms, which replace the hydrogen atoms in the phenyl ring, making it useful in various scientific research applications.
科学研究应用
L-Tyrosine D4 is widely used in scientific research due to its stable isotopic nature. Some key applications include:
Chemistry: Used as a tracer in reaction mechanisms and kinetic studies to understand the behavior of L-Tyrosine and its derivatives.
Biology: Employed in metabolic studies to trace the incorporation and transformation of tyrosine in biological systems.
Medicine: Utilized in pharmacokinetic studies to investigate the absorption, distribution, metabolism, and excretion of tyrosine-based drugs.
Industry: Applied in the development of deuterated drugs and materials to enhance stability and efficacy
作用机制
Target of Action
L-Tyrosine D4, also known as L-4-Hydroxyphenyl-2,3,5,6-d4-alanine or L-Tyrosine-(phenyl-d4), is a deuterium-labeled form of L-Tyrosine . The primary targets of L-Tyrosine D4 are enzymes involved in the synthesis of dopamine, such as tyrosine hydroxylase (TH) and aromatic L-amino acid decarboxylase (AADC) . These enzymes play a crucial role in the conversion of L-Tyrosine into dopamine, a neurotransmitter that regulates several key functions in the brain .
Mode of Action
L-Tyrosine D4 interacts with its targets by serving as a substrate for the enzymes TH and AADC. The first, rate-limiting, reaction involves the conversion of L-Tyrosine D4 into L-DOPA, catalyzed by TH . The second step is carried out by AADC, which produces dopamine by decarboxylation of DOPA .
Biochemical Pathways
The biochemical pathway affected by L-Tyrosine D4 is the dopamine synthesis pathway. In this pathway, L-Tyrosine D4 is converted into L-DOPA by the enzyme TH. This is then converted into dopamine by the enzyme AADC . Dopamine can further be transformed into other neurotransmitters like norepinephrine and epinephrine .
Pharmacokinetics
The pharmacokinetics of L-Tyrosine D4 would be expected to be similar to that of L-Tyrosine. In general, about 70–80% of an oral dose of L-Tyrosine is absorbed from the intestine . The long terminal half-life of orally administered L-Tyrosine, about 7.5 days, is consistent with once-daily dosing .
Result of Action
The molecular and cellular effects of L-Tyrosine D4’s action are primarily related to its role in the synthesis of dopamine. Dopamine is a neurotransmitter that regulates several key functions in the brain, such as motor output, motivation and reward, learning and memory, and endocrine regulation .
Action Environment
The action, efficacy, and stability of L-Tyrosine D4 can be influenced by various environmental factors. For instance, the presence of glucose under acidic conditions can increase the specific activity of enzymes involved in the conversion of L-Tyrosine into dopamine . Additionally, factors such as age, diet, and certain medical conditions can affect the absorption and bioavailability of L-Tyrosine .
生化分析
Biochemical Properties
L-Tyrosine D4 interacts with several enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of dopamine, a neurotransmitter that regulates several key functions in the brain . The first step of this process involves the conversion of tyrosine into L-DOPA, catalyzed by the enzyme tyrosine hydroxylase (TH). The second step is carried out by aromatic L-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .
Cellular Effects
L-Tyrosine D4 influences various types of cells and cellular processes. It plays a role in cell signaling pathways, gene expression, and cellular metabolism . For example, it is involved in the production of dopamine, which modulates synaptic transmission in the brain .
Molecular Mechanism
The molecular mechanism of L-Tyrosine D4 involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, in the synthesis of dopamine, L-Tyrosine D4 is converted into L-DOPA by the enzyme TH, and then into dopamine by the enzyme AADC .
Metabolic Pathways
L-Tyrosine D4 is involved in several metabolic pathways. It is synthesized from the amino acid phenylalanine and is a precursor to several important substances, including dopamine .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of L-Tyrosine D4 typically involves the incorporation of deuterium into the phenyl ring of L-Tyrosine. One common method is the catalytic exchange of hydrogen with deuterium in the presence of a deuterium source, such as deuterium oxide (D2O). The reaction conditions often include elevated temperatures and the use of a palladium catalyst to facilitate the exchange process .
Industrial Production Methods
Industrial production of L-Tyrosine D4 follows similar principles but on a larger scale. The process involves the use of high-purity deuterium sources and advanced catalytic systems to ensure efficient and consistent incorporation of deuterium atoms. The final product is then purified through crystallization or chromatography techniques to achieve the desired isotopic purity .
化学反应分析
Types of Reactions
L-Tyrosine D4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the phenyl ring can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced phenyl derivatives.
Substitution: Nitrated or halogenated phenyl derivatives.
相似化合物的比较
Similar Compounds
L-Tyrosine: The non-deuterated form of L-Tyrosine D4.
L-Phenylalanine: Another aromatic amino acid with similar metabolic pathways.
L-Dopa: A precursor to dopamine, structurally similar but with different functional groups.
Uniqueness
L-Tyrosine D4 is unique due to the presence of deuterium atoms, which provide stability and allow for detailed tracing in metabolic and kinetic studies. This isotopic labeling makes it a valuable tool in research applications where precise tracking of molecular transformations is required .
属性
IUPAC Name |
(2S)-2-amino-3-(2,3,5,6-tetradeuterio-4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c10-8(9(12)13)5-6-1-3-7(11)4-2-6/h1-4,8,11H,5,10H2,(H,12,13)/t8-/m0/s1/i1D,2D,3D,4D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUYCCCASQSFEME-FCDGGRDXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C[C@@H](C(=O)O)N)[2H])[2H])O)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70439560 | |
| Record name | L-4-Hydroxyphenyl-2,3,5,6-d4-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
62595-14-6 | |
| Record name | L-4-Hydroxyphenyl-2,3,5,6-d4-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70439560 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | L-Tyrosine-D4 (phenyl-D4) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Why is deuteration of L-tyrosine important for Raman spectroscopy studies?
A1: Deuteration, the replacement of hydrogen atoms with deuterium, is a valuable tool in Raman spectroscopy. [] Since deuterium has a different mass than hydrogen, this isotopic substitution alters the vibrational frequencies of molecules. [] By comparing the Raman spectra of L-tyrosine and its deuterated form, L-4-Hydroxyphenyl-2,3,5,6-d4-alanine, researchers can more accurately assign specific vibrational modes to particular molecular groups. [] This allows for a more detailed understanding of the molecule's structure and its vibrational characteristics.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1H-Imidazo[4,5-f]quinoline](/img/structure/B121886.png)










